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Introduction
Org 25935, also known as SCH-900435, is a potent and selective inhibitor of the glycine

transporter 1 (GlyT1).[1] As a member of the sarcosine-based class of inhibitors, Org 25935
acts non-competitively to increase synaptic levels of glycine. This potentiation of glycinergic

neurotransmission, particularly at the N-methyl-D-aspartate (NMDA) receptor where glycine

acts as an essential co-agonist, has led to its investigation in a range of central nervous system

(CNS) disorders. This technical guide provides a comprehensive overview of the in vitro

potency and selectivity profile of Org 25935, including detailed experimental protocols and

visual representations of key pathways and workflows.

In Vitro Potency
The in vitro potency of Org 25935 has been determined through functional assays measuring

the inhibition of glycine uptake mediated by GlyT1. The half-maximal inhibitory concentration

(IC50) is a key parameter for quantifying the potency of a compound.
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Target Assay Type Reported IC50 Reference

Glycine Transporter 1

(GlyT1)

Functional Glycine

Uptake
100 nM

Glycine Transporter 1

(GlyT1)

Functional Glycine

Uptake

162 nM (0.162

µmol/L)
[2]

In Vitro Selectivity Profile
Org 25935 is characterized by its high selectivity for GlyT1 over the glycine transporter 2

(GlyT2). It has been reported to have negligible action on GlyT2. Furthermore, qualitative

assessments indicate a lack of significant affinity for a range of other common CNS targets.

Target Selectivity Information Reference

Glycine Transporter 2 (GlyT2) Negligible action

Dopamine Transporters Lacking significant affinity [2]

Serotonin Transporters Lacking significant affinity [2]

Noradrenaline Transporters Lacking significant affinity [2]

Glutamate Receptors Lacking significant affinity [2]

GABA Receptors Lacking significant affinity [2]

A comprehensive quantitative selectivity profile of Org 25935 against a broad panel of

receptors and transporters is not publicly available at the time of this writing.

Mechanism of Action
Org 25935 exerts its pharmacological effect by inhibiting the reuptake of glycine from the

synaptic cleft into glial cells and presynaptic neurons. This leads to an increase in the

extracellular concentration of glycine, thereby enhancing the activation of glycine-dependent

receptors.
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Caption: Mechanism of action of Org 25935.

Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol outlines a general procedure for determining the binding affinity of a test

compound like Org 25935 to its target, such as GlyT1, expressed in a cell line.

Start Prepare Membranes
from GlyT1-expressing cells

Incubate Membranes with
Radioligand and Org 25935

Separate Bound and Free
Radioligand via Filtration

Wash Filters to Remove
Non-specific Binding

Quantify Radioactivity
on Filters

Analyze Data to
Determine Ki or IC50 End

Click to download full resolution via product page

Caption: Workflow for a radioligand binding assay.

1. Membrane Preparation:

Cells stably expressing the target transporter (e.g., CHO-hGlyT1a) are harvested.
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The cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes.

The membrane pellet is washed and resuspended in an appropriate assay buffer.

Protein concentration of the membrane preparation is determined.

2. Assay Conditions:

The assay is typically performed in a 96-well plate format.

To each well, the following are added in order:

Assay buffer

A fixed concentration of a suitable radioligand for the target transporter.

A range of concentrations of the test compound (e.g., Org 25935) or vehicle for total

binding, and a saturating concentration of a known inhibitor for non-specific binding.

The prepared cell membranes.

The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a

sufficient time to reach equilibrium.

3. Filtration and Washing:

The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell

harvester. This separates the membrane-bound radioligand from the free radioligand.

The filters are washed multiple times with ice-cold wash buffer to minimize non-specific

binding.

4. Quantification and Data Analysis:

The filter plate is dried, and a scintillation cocktail is added to each well.

The radioactivity retained on the filters is measured using a scintillation counter.

Specific binding is calculated by subtracting non-specific binding from total binding.
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The data are then analyzed using non-linear regression to determine the IC50 of the test

compound. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

Functional Glycine Uptake Assay (General Protocol)
This protocol describes a general method for assessing the functional inhibition of glycine

transport by a compound like Org 25935 in a cell-based assay.

Start Seed GlyT1-expressing
Cells in a 96-well Plate

Pre-incubate Cells with
Org 25935 or Vehicle

Add Radiolabeled Glycine
and Incubate

Terminate Uptake by
Washing with Cold Buffer Lyse Cells Quantify Intracellular

Radioactivity
Analyze Data to
Determine IC50 End

Click to download full resolution via product page

Caption: Workflow for a functional glycine uptake assay.

1. Cell Culture and Seeding:

Cells stably expressing the target transporter (e.g., CHO-hGlyT1a) are cultured under

appropriate conditions.

The cells are seeded into 96-well plates and allowed to adhere and form a confluent

monolayer.

2. Assay Procedure:

The cell culture medium is removed, and the cells are washed with an appropriate assay

buffer.

The cells are then pre-incubated for a defined period with various concentrations of the test

compound (e.g., Org 25935) or vehicle.

To initiate the uptake reaction, a solution containing a fixed concentration of radiolabeled

glycine (e.g., [³H]glycine) is added to each well.

The plate is incubated at a specific temperature (e.g., 37°C) for a short period to allow for

glycine uptake.

3. Termination and Lysis:
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The uptake is terminated by rapidly aspirating the glycine solution and washing the cells

multiple times with ice-cold buffer to remove extracellular radiolabel.

The cells are then lysed using a suitable lysis buffer.

4. Quantification and Data Analysis:

A scintillant is added to the cell lysates.

The amount of radiolabeled glycine taken up by the cells is quantified using a scintillation

counter.

The data are analyzed using non-linear regression to determine the IC50 of the test

compound, which reflects its functional inhibitory potency.

Conclusion
Org 25935 is a potent and selective in vitro inhibitor of the glycine transporter 1. Its high affinity

for GlyT1 and negligible activity at GlyT2 and other major CNS targets underscore its targeted

pharmacological profile. The experimental protocols detailed in this guide provide a framework

for the in vitro characterization of similar GlyT1 inhibitors, which are crucial steps in the drug

discovery and development pipeline. Further investigation into the comprehensive off-target

profile through broad panel screening would provide a more complete understanding of the

selectivity of Org 25935.
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[https://www.benchchem.com/product/b1677470#in-vitro-potency-and-selectivity-profile-of-
org-25935]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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